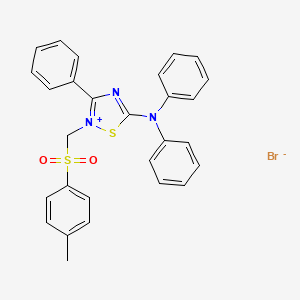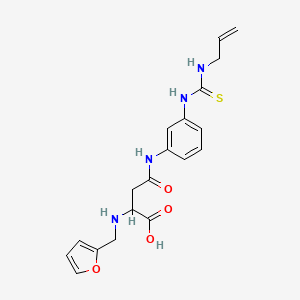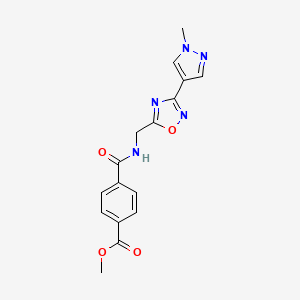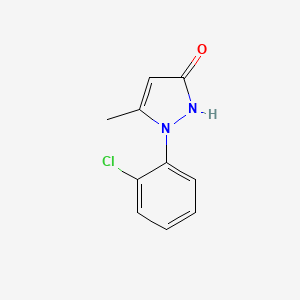
N-(2,2-dimethoxyethyl)glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethoxyethyl)glycine ethyl ester” is also known as “Ethyl (2,2-dimethoxyethyl)glycinate”. It has a molecular formula of C8H17NO4 .
Synthesis Analysis
The synthesis of a similar compound, “glycyl-N-(2,2-dimethoxyethyl)-L-phenylalaninate”, was achieved by a reductive amination of phenylalanine methyl ester with dimethoxyacetaldehyde using hydrogen and Pd/C as a catalyst, followed by a coupling reaction .Molecular Structure Analysis
The molecular weight of “this compound” is 191.22 .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.028±0.06 g/cm3 and a boiling point of 58-60 °C (Press: 0.1 Torr) .Scientific Research Applications
Ionic Liquid Synthesis and Properties
N-alkyl-substituted glycine ester ionic liquids, synthesized via alkylation of glycine ethyl esters, offer properties distinct from traditional heterocyclic ionic liquids. They are characterized by lower viscosity and various intermolecular interactions, making them suitable for specialized applications (He, Tao, Parrish, & Shreeve, 2009).
Novel Routes to [2]Pyrindines
N-benzylidene glycine ethyl ester's reaction with fulvenes leads to hetero [6+3] cycloaddition adducts. This process offers a new approach to synthesize [2]pyrindines, potentially useful in various chemical synthesis applications (Hong, Gupta, Wu, Liao, & Lee, 2003).
N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters
A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters have been developed. These compounds, synthesized from glycine ethyl esters, are characterized by various spectroscopic techniques, offering potential in organometallic chemistry (Savage et al., 2006).
Polyphosphazenes with Dipeptide Side Groups
Dipeptides like valinyl-glycine ethyl ester, synthesized from glycine ethyl esters, are used to create polyphosphazenes. These compounds have applications in material science due to their unique hydrolysis sensitivity and potential in biomedical fields (Weikel et al., 2009).
Fmoc Aminoethyl Glycine Esters in Peptide Synthesis
Benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, derived from N-(2-aminoethyl)glycine, are pivotal in the synthesis of peptide nucleic acid monomers. Their application in peptide synthesis highlights their role in biochemistry (Wojciechowski & Hudson, 2008).
Hydrogen Bond Studies in Amino Acid Esters
Studies on esters of glycine, including their NH-stretching vibrations and hydrogen bonds, provide insights into the neutral peptide N-terminus. These findings have implications in understanding peptide structures and interactions (Otto et al., 2011).
Antitumor Applications
Polymer-linked podophyllotoxin conjugates using glycine-glycine-glycine spacers exhibit significant antitumor activity. This research opens doors for novel drug development strategies (Lee et al., 2006).
properties
IUPAC Name |
ethyl 2-(2,2-dimethoxyethylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTXBFCCSSNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)


![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)


![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)
![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)